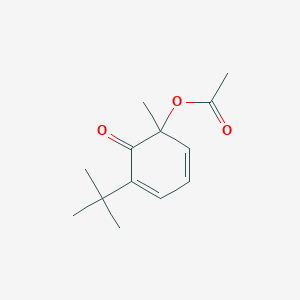
5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with tert-butyl, methyl, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate typically involves the reaction of a cyclohexadiene derivative with tert-butyl and methyl substituents. The reaction conditions often include the use of organic solvents such as ethyl acetate and the application of column chromatography for purification . The reaction mixture is usually poured into ice water and extracted with ethyl acetate, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s electrophilic nature allows it to participate in various biochemical reactions, potentially affecting cellular processes . The specific molecular targets and pathways involved depend on the compound’s structure and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- tert-Butyl (4R,6R)-6-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester
Uniqueness
5-tert-Butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl acetate is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
51067-62-0 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(5-tert-butyl-1-methyl-6-oxocyclohexa-2,4-dien-1-yl) acetate |
InChI |
InChI=1S/C13H18O3/c1-9(14)16-13(5)8-6-7-10(11(13)15)12(2,3)4/h6-8H,1-5H3 |
InChI Key |
YGFLJAQSRCWMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C=CC=C(C1=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
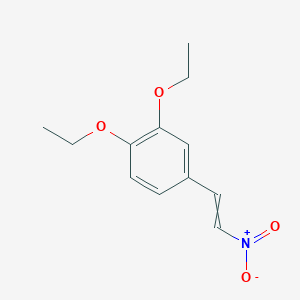

![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
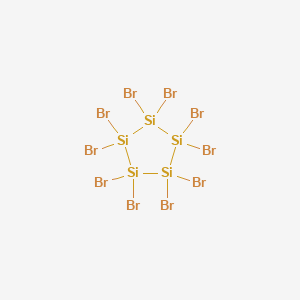
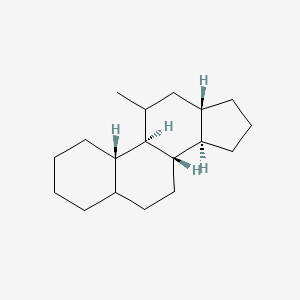



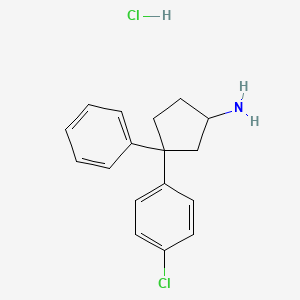

![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
